Aqueous Solubility: Sulfato-DACH-Pt(II) vs. Dichloro-DACH-Pt(II) – Greater Than 150-Fold Improvement
The sulfato(1,2-diaminocyclohexane)platinum(II) complex exhibits water solubility exceeding 15.0 mg/mL, compared with less than 0.1 mg/mL for the dichloro(1,2-diaminocyclohexane)platinum(II) prototype, representing a greater than 150-fold solubility enhancement [1]. This solubility surpasses that of the corresponding malonato complex (0.3 mg/mL) and hydroxymalonato complex (1.5 mg/mL), and is exceeded only by the hydroxonitrato complex (30.0 mg/mL) within the same patent series [1]. The solubility threshold of >15 mg/mL is sufficient for formulation in aqueous intravenous fluids without organic co-solvents, a defining practical advantage over the dichloro congener, which could not be advanced clinically due to virtual water insolubility [2].
| Evidence Dimension | Aqueous solubility (mg/mL) at room temperature |
|---|---|
| Target Compound Data | >15.0 mg/mL (sulfato complex) |
| Comparator Or Baseline | <0.1 mg/mL (dichloro-DACH-Pt(II)); 0.3 mg/mL (malonato complex); 1.5 mg/mL (hydroxymalonato complex) |
| Quantified Difference | >150-fold higher than dichloro analog; >50-fold higher than malonato analog |
| Conditions | Measured as saturated aqueous solubility at room temperature; reported in US Patent 4,115,418. |
Why This Matters
Procurement of the sulfato complex rather than the dichloro prototype enables direct aqueous formulation for intravenous administration, eliminating the need for organic co-solvents and associated toxicity risks.
- [1] Gale GR, Meischen SJ. 1,2-Diaminocyclohexane platinum (II) complexes having antineoplastic activity. United States Patent 4,115,418, September 19, 1978. (See column describing solubility data: dichloro <0.1 mg/mL; sulfato >15.0 mg/mL.) View Source
- [2] Kidani Y, Ohigashi H, Tashiro T. Antitumor activity of water-soluble platinum(II) complexes of 1,2-cyclohexanediamine isomers. Gan. 1978;69(2):263-265. PMID: 680465. View Source
